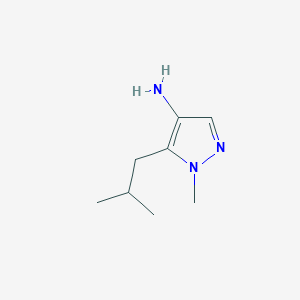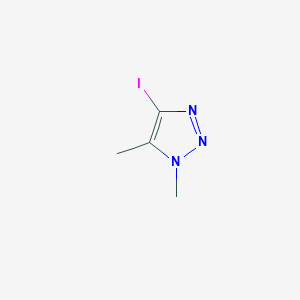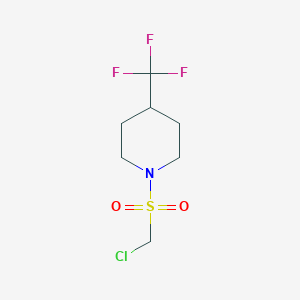
1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine is a chemical compound with the molecular formula C7H11ClF3NO2S. This compound is characterized by the presence of a piperidine ring substituted with chloromethylsulfonyl and trifluoromethyl groups. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is a six-membered ring containing one nitrogen atom.
Chloromethylation: The piperidine ring is first chloromethylated using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The chloromethylated piperidine is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions: 1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, although these are less common for this compound.
Addition Reactions: The trifluoromethyl group can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less common.
Addition: Electrophiles such as bromine can add to the trifluoromethyl group under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted piperidines.
Oxidation Products: Oxidation can lead to sulfone derivatives.
Addition Products: Addition reactions can yield various trifluoromethylated compounds.
科学的研究の応用
1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in enzyme inhibition studies.
Industry: The compound is used in the development of specialty chemicals and materials, particularly those requiring fluorinated groups for enhanced stability and reactivity.
作用機序
The mechanism of action of 1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
類似化合物との比較
1-(Trifluoromethylsulfonyl)piperidine: Similar structure but lacks the chloromethyl group.
4-(Trifluoromethyl)piperidine: Lacks both the chloromethyl and sulfonyl groups.
1-(Chloromethyl)piperidine: Lacks the trifluoromethyl and sulfonyl groups.
Uniqueness: 1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct reactivity and properties. The combination of these groups makes it a versatile intermediate in synthetic chemistry and a valuable tool in scientific research.
特性
分子式 |
C7H11ClF3NO2S |
|---|---|
分子量 |
265.68 g/mol |
IUPAC名 |
1-(chloromethylsulfonyl)-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H11ClF3NO2S/c8-5-15(13,14)12-3-1-6(2-4-12)7(9,10)11/h6H,1-5H2 |
InChIキー |
PHOBRBJHCGMBFG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(F)(F)F)S(=O)(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


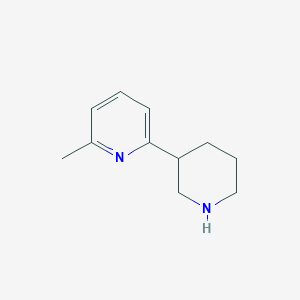


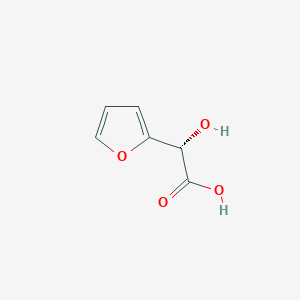

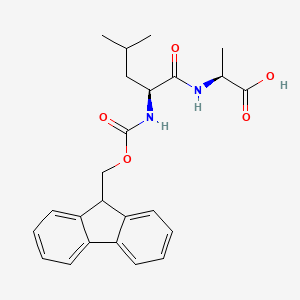
![methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate](/img/structure/B13616089.png)
![(2R)-2-[(oxan-4-yl)formamido]propanoic acid](/img/structure/B13616090.png)
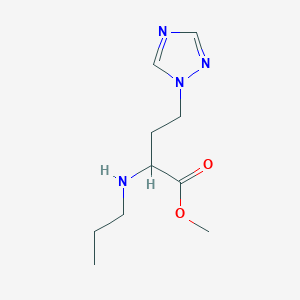
![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13616101.png)
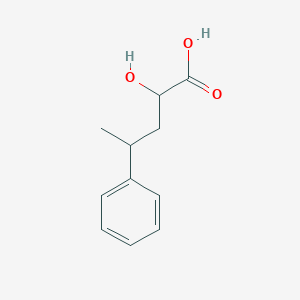
![4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13616129.png)
